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Compound of Interest

Compound Name: 1,5-Naphthyridine-4,8-diol

Cat. No.: B1590005

Der 1,5-Naphthyridin-Kern ist ein privilegiertes Gerist in der Entwicklung von Therapeutika,
das in einer Vielzahl biologisch aktiver Molekule vorkommt, die als Kinase-Inhibitoren, antivirale
und antibakterielle Wirkstoffe eingesetzt werden.[2][3] Die Hydroxylgruppen an den Positionen
4 und 8 des 1,5-Naphthyridin-4,8-diol-Gerusts bieten reaktive Stellen fur die chemische
Modifikation. lhre Derivatisierung erméglicht:

e Modulation der Loslichkeit: Die Umwandlung der polaren Hydroxylgruppen in weniger polare
Ether oder Ester kann die Ldslichkeit in organischen Losungsmitteln und Lipidmembranen
verbessern.

» Einfihrung pharmakophorer Gruppen: An die Hydroxylpositionen kdnnen spezifische
funktionelle Gruppen geknipft werden, um die Wechselwirkung mit biologischen
Zielstrukturen zu verbessern.

o Entwicklung von Prodrugs: Esterbindungen kénnen so gestaltet werden, dass sie in vivo
enzymatisch gespalten werden, um das aktive Diol freizusetzen.

o Feinabstimmung der elektronischen Eigenschaften: Die Art des Substituenten an den
Sauerstoffatomen beeinflusst die Elektronendichte des aromatischen Systems und damit
seine Reaktivitdt und sein pharmakokinetisches Profil.

Dieser Leitfaden beschreibt bewahrte Protokolle fur die O-Alkylierung und O-Acylierung von
1,5-Naphthyridin-4,8-diol und erlautert die chemischen Prinzipien, die diesen Transformationen
zugrunde liegen.
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Kernprinzipien der Derivatisierung

Die Hydroxylgruppen von 1,5-Naphthyridin-4,8-diol weisen einen phenolischen Charakter auf,
was ihre Reaktivitat bestimmt. Sie kdbnnen deprotoniert werden, um nukleophile Phenoxid-
Spezies zu bilden, die leicht mit Elektrophilen reagieren. Die beiden priméaren strategischen
Ansatze sind:

o O-Alkylierung (Etherbildung): Typischerweise uber eine Williamson-Ethersynthese, bei der
das deprotonierte Diol mit einem Alkylhalogenid oder einem anderen Substrat mit einer
guten Abgangsgruppe reagiert.[4][5][6]

o O-Acylierung (Esterbildung): Erfolgt durch Reaktion mit Carbonsauren (oder deren
aktivierten Derivaten wie Saurechloriden und Anhydriden) unter sauren oder basischen
Bedingungen oder unter Verwendung von Kopplungsreagenzien.[7][8][9]

Die Wahl der Methode hangt von der Stabilitdt des Substrats, den gewtinschten funktionellen
Gruppen und der Notwendigkeit einer selektiven Mono- oder Di-Derivatisierung ab.

Protokoll 1: O-Alkylierung liber die Williamson-
Ethersynthese

Die Williamson-Ethersynthese ist eine robuste und vielseitige Methode zur Bildung von Ethern.
Sie verlauft Gber einen SN2-Mechanismus, bei dem ein Alkoxidion ein Alkylhalogenid
nukleophil angreift.[5][6] Fur 1,5-Naphthyridin-4,8-diol ist die Wahl der Base und der
Reaktionsbedingungen entscheidend, um eine N-Alkylierung zu vermeiden und die Selektivitat
zu steuern.

Materialien und Reagenzien
e 1,5-Naphthyridin-4,8-diol

¢ Alkylhalogenid (z. B. lodmethan, Benzylbromid)
o Base: Kaliumcarbonat (K2C0O3), Casiumcarbonat (Cs2C0O3) oder Natriumhydrid (NaH)

e Losungsmittel: N,N-Dimethylformamid (DMF), Acetonitril oder Tetrahydrofuran (THF)
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e Argon- oder Stickstoffatmosphéare

Experimenteller Arbeitsablauf: Di-Alkylierung

Vorbereitung Reaktion Aufarbeitung

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf fur die Di-Alkylierung.

Detailliertes Protokoll (Beispiel: Di-Benzoylierung)

Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,5-Naphthyridin-4,8-diol (1,0
Aquiv.) und Kaliumcarbonat (2,5 Aquiv.) in trockenem DMF (10 mL pro mmol Diol)
suspendiert.

Deprotonierung: Die Suspension wird unter einer inerten Atmosphéare (Argon) 30 Minuten bei
Raumtemperatur geruhrt.

Reaktion: Benzylbromid (2,2 Aquiv.) wird langsam zugetropft. Die Reaktionsmischung wird
anschlielRend auf 80 °C erhitzt und der Reaktionsfortschritt mittels
Dunnschichtchromatographie (DC) verfolgt.

Aufarbeitung: Nach vollstandigem Umsatz wird die Mischung auf Raumtemperatur abgekdihlt
und in Wasser (50 mL) gegossen.

Extraktion: Das wassrige Gemisch wird dreimal mit Ethylacetat (je 30 mL) extrahiert.

Reinigung: Die vereinigten organischen Phasen werden mit gesattigter NaCl-Lésung
gewaschen, Uber Natriumsulfat getrocknet und das Losungsmittel im Vakuum entfernt. Der
Ruckstand wird durch Saulenchromatographie an Kieselgel gereinigt, um das di-substituierte
Produkt zu erhalten.[10][11]
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Tabelle 1: Parameter fur die Williamson-Ethersynthese

Parameter Empfehlung Begriindung
K2CO3 ist einfacher zu
handhaben und ausreichend
fur die Deprotonierung

Base K2CO3 (mild), NaH (stark) phenolischer OH-Gruppen.

NaH ist starker und kann bei
weniger reaktiven Halogeniden

erforderlich sein.

Lésungsmittel

DMF, Acetonitril

Polare aprotische
Lésungsmittel beglnstigen
den SN2-Mechanismus.[5]

Temperatur

60-100 °C

Die Reaktionstemperatur
hangt von der Reaktivitat des
Alkylhalogenids ab.[5]

Alkylhalogenid

Priméare Halogenide (z.B. R-l,
R-Br)

Sekundére und tertiare
Halogenide neigen zur
Eliminierung als

Nebenreaktion.[6]

Selektivitat

1.1 Ag. Halogenid fiir Mono-
Alkylierung

Die Verwendung eines leichten
Uberschusses an Diol und
stochiometrischer Mengen des
Halogenids kann die Mono-
Alkylierung begiinstigen, flihrt
aber oft zu Gemischen. Fir
eine saubere Mono-Alkylierung
ist eine
Schutzgruppenstrategie (siehe

Abschnitt 5) vorzuziehen.

Protokoll 2: O-Acylierung (Veresterung)
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Die Veresterung der Hydroxylgruppen kann durch verschiedene Methoden erreicht werden. Die
Steglich-Veresterung ist besonders vorteilhaft fir empfindliche Substrate, da sie unter milden,
neutralen Bedingungen ablauft.[7][12][13] Eine klassische Alternative ist die Reaktion mit
Saurechloriden oder Anhydriden in Gegenwart einer Base.

Methode A: Steglich-Veresterung

Diese Methode verwendet Dicyclohexylcarbodiimid (DCC) als Kopplungsreagenz und 4-
Dimethylaminopyridin (DMAP) als Katalysator.[13][14]

Reaktanden

Reaktion Aufarbeitung
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Abbildung 2: Arbeitsablauf der Steglich-Veresterung.

e Ansatz: 1,5-Naphthyridin-4,8-diol (1,0 Aquiv.), die gewiinschte Carbonsaure (2,2 Aquiv.) und
DMAP (0,2 Aquiv.) werden in trockenem Dichlormethan (CH2CI2) gelost.

o Reaktion: Die Losung wird in einem Eisbad auf 0 °C gekuhlt. Eine Losung von DCC (2,2
Aquiv.) in CH2CI2 wird langsam zugetropft.

o RUhren: Die Reaktionsmischung wird langsam auf Raumtemperatur erwarmt und 12-24
Stunden gerubhrt.
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» Aufarbeitung: Der ausgefallene Dicyclohexylharnstoff (DCU) wird abfiltriert.

e Reinigung: Das Filtrat wird nacheinander mit 1 M HCI, gesattigter NaHCO3-L6sung und
gesattigter NaCl-Losung gewaschen. Die organische Phase wird tGiber Na2SO4 getrocknet,
filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Saulenchromatographie
gereinigt.

Methode B: Acylierung mit Saurechloriden/Anhydriden

Diese Methode ist oft schneller, erfordert jedoch eine Base, um den entstehenden
Chlorwasserstoff abzufangen. Pyridin kann sowohl als Base als auch als Lésungsmittel dienen.

e Ansatz: 1,5-Naphthyridin-4,8-diol (1,0 Aquiv.) wird in trockenem Pyridin unter einer inerten
Atmosphére geldst.

o Reaktion: Die Losung wird auf 0 °C gekuhlt und das Saurechlorid (z. B. Acetylchlorid, 2,2
Aquiv.) langsam zugetropft.

o RUhren: Die Mischung wird bei Raumtemperatur geruhrt, bis die Reaktion laut DC-Analyse
abgeschlossen ist (typischerweise 1-4 Stunden).

o Aufarbeitung: Die Reaktion wird durch Zugabe von Methanol abgebrochen. Das
Ldosungsmittel wird im Vakuum entfernt.

o Reinigung: Der Ruckstand wird in Dichlormethan oder Ethylacetat aufgenommen und mit 1
M HCI, Wasser und gesattigter NaHCO3-L6sung gewaschen. Nach dem Trocknen und
Einengen wird das Produkt chromatographisch gereinigt.[15][16]

Schutzgruppenstrategie fir die selektive Mono-
Derivatisierung

Um selektiv nur eine der beiden Hydroxylgruppen zu derivatisieren, ist der Einsatz einer
Schutzgruppe erforderlich. Eine Silylschutzgruppe wie tert-Butyldimethylsilyl (TBDMS) ist
aufgrund ihrer Stabilitat und der milden Bedingungen fir ihre Entfernung gut geeignet.[17][18]
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1,5-Naphthyridin-4,8-diol
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Abbildung 3: Arbeitsablauf fur die selektive Mono-Derivatisierung.

e Schutz: Das Diol (1,0 Aquiv.) wird mit TBDMS-CI (1,05 Aquiv.) und Imidazol (2,2 Aquiv.) in
DMF bei Raumtemperatur umgesetzt. Sorgféltige Kontrolle der Stéchiometrie ist
entscheidend, um die Bildung des di-geschitzten Produkts zu minimieren. Das mono-
geschutzte Produkt wird chromatographisch isoliert.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1590005?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Derivatisierung: Die verbleibende freie Hydroxylgruppe wird nach einem der oben genannten
Protokolle (3 oder 4) alkyliert oder acyliert.

e Entschiitzung: Die TBDMS-Gruppe wird selektiv mit Tetrabutylammoniumfluorid (TBAF) in
THF bei Raumtemperatur entfernt, um das gewiinschte mono-derivatisierte Produkt
freizusetzen.

Charakterisierung der Derivate

Die erfolgreiche Derivatisierung wird durch Standard-spektroskopische Methoden bestéatigt.

Tabelle 2: Spektroskopische Charakterisierung

Methode Erwartete Beobachtungen

- Verschwinden des Signals der phenolischen
OH-Protonen.- Auftreten neuer Signale, die den
Protonen der eingefihrten Alkyl- oder

1H-NMR Acylgruppe entsprechen (z. B. -CH2- oder -
CH3-Gruppen).- Eine Verschiebung der
aromatischen Protonensignale des

Naphthyridin-Ringsystems.

- Auftreten neuer Kohlenstoffsignale der
eingefuhrten Reste.- Verschiebung der Signale
der C4- und C8-Atome zu tieferem Feld

13C-NMR

aufgrund der Ether- oder Esterbindung.

- Der Molekulionenpeak ([M+H]+ oder [M]+)
Massenspektrometrie (MS) entspricht dem erwarteten Molekulargewicht des

derivatisierten Produkts.

- Verschwinden der breiten O-H-
Schwingungsbande (ca. 3200-3400 cm-1).-
Auftreten einer starken C=0-
Schwingungsbande fiir Ester (ca. 1730-1750
cm-1).- Vorhandensein von C-O-Ether-Banden
(ca. 1050-1250 cm-1).

FT-IR
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Die genauen chemischen Verschiebungen und Fragmentierungsmuster hangen von der
spezifischen Struktur des Derivats ab.[19][20][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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